Bis(1,3-dichloro-2-propyl) Phosphate-d10
Description
Contextualizing Bis(1,3-dichloro-2-propyl) Phosphate (B84403) within Environmental Contaminant Research
Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) is recognized as an emerging environmental contaminant due to its widespread presence in various environmental media and biological systems. nih.govacs.org It is the primary metabolite of Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), a high-production-volume organophosphate flame retardant used extensively in polyurethane foams for furniture, automotive parts, and building insulation. wikipedia.orgca.gov As an additive flame retardant, TDCIPP is not chemically bound to the products it is used in, allowing it to leach into the environment over time. escholarship.orgresearchgate.net
Subsequent environmental distribution and human exposure have led to the detection of TDCIPP and its metabolite BDCPP in numerous samples, including:
Indoor air and dust acs.org
Surface waters and sediments acs.org
Wildlife acs.org
Human tissues, including seminal plasma, breast milk, blood plasma, and placenta nih.govresearchgate.net
The prevalence of BDCPP in human urine is a key indicator of exposure to the parent compound, TDCIPP. nih.govuky.edu Biomonitoring studies have demonstrated that BDCPP is detectable in the urine of a vast majority of the population, underscoring the widespread nature of human exposure to TDCIPP. uky.edu This has raised concerns about potential human health effects, as studies have linked TDCIPP exposure to various toxicities in animal models. nih.govnih.gov Consequently, the accurate measurement of BDCPP is crucial for assessing human exposure levels and understanding the associated health risks. nih.gov
The Foundational Role of Stable Isotope-Labeled Compounds in Quantitative Analytical Chemistry
Stable isotope-labeled (SIL) compounds, such as Bis(1,3-dichloro-2-propyl) Phosphate-d10, are indispensable tools in modern quantitative analytical chemistry, particularly when coupled with mass spectrometry (MS). nih.govscispace.com Their utility lies in their ability to serve as ideal internal standards, which are essential for correcting variations that can occur during sample preparation and analysis. nih.gov
The key advantages of using a SIL internal standard like BDCPP-d10 include:
Similar Chemical and Physical Properties : A SIL internal standard behaves nearly identically to its non-labeled analyte counterpart during sample extraction, cleanup, and chromatographic separation. acanthusresearch.com This co-elution is critical for compensating for matrix effects, where other components in a complex sample can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. waters.com
Correction for Variability : SIL internal standards can correct for inconsistencies in various analytical steps, including sample dilution, evaporation, degradation, and recovery. scispace.com
Improved Accuracy and Precision : By accounting for these potential sources of error, the use of SIL internal standards significantly improves the accuracy and precision of quantitative measurements, which is especially important when analyzing trace levels of contaminants in complex biological and environmental matrices. nih.govnih.gov
While SIL internal standards are considered the gold standard, it is important to note that deuterium-labeled compounds can sometimes exhibit slightly different retention times or recoveries compared to the analyte. nih.govscispace.com However, for the most part, their benefits in ensuring reliable and reproducible data make them a first-choice for robust bioanalytical methods. nih.gov
Significance of Bis(1,3-dichloro-2-propyl) Phosphate as a Biotransformation Product of Organophosphate Esters
Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) is the primary biotransformation product of the organophosphate ester flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP). nih.goviarc.fr The metabolism of TDCIPP to BDCPP is a key process that occurs in organisms, including humans, following exposure. researchgate.net This metabolic conversion is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov
The detection of BDCPP in biological samples, most notably urine, serves as a reliable biomarker for assessing human exposure to TDCIPP. nih.govresearchgate.net This is because BDCPP is a specific metabolite of TDCIPP, meaning its presence is a direct indicator of exposure to the parent compound. uzh.ch Studies have shown a strong correlation between environmental exposure to TDCIPP and urinary levels of BDCPP.
The biotransformation of TDCIPP to BDCPP is a significant area of research for several reasons:
Exposure Assessment : Measuring urinary BDCPP allows for non-invasive assessment of TDCIPP exposure across large populations. nih.gov
Toxicokinetics : Understanding the metabolic pathways of TDCIPP, including the formation of BDCPP, is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile and its potential for bioaccumulation. researchgate.net
Toxicology : The metabolites of parent compounds can sometimes exhibit their own toxicological properties, and research into the biological activity of BDCPP is ongoing.
Below is a table summarizing urinary concentrations of BDCPP found in various studies, highlighting its prevalence as a biomarker of exposure.
| Population | Sample Size (n) | BDCPP Concentration Range (ng/mL) | Geometric Mean (ng/mL) | Detection Frequency |
| Non-occupationally exposed adults | 9 | 0.046 - 1.662 | 0.147 | 100% |
| Non-occupationally exposed adults | 76 | 0.31 - 6.8 | 0.69 (median) | 100% |
| Firefighters | 146 | 0.30 - 44 | 3.4 (median) | 100% |
Data compiled from studies by Cooper et al. (2011) and Jayatilaka et al. (2018). nih.govcdc.gov
Research Scope and Objectives for Deuterated Bis(1,3-dichloro-2-propyl) Phosphate Investigations
The primary research application for deuterated Bis(1,3-dichloro-2-propyl) phosphate (BDCPP-d10) is its use as an internal standard in analytical methods designed to quantify the native BDCPP. uzh.ch The overarching objective is to achieve highly accurate and precise measurements of BDCPP in various complex matrices to better understand human and environmental exposure to the parent compound, TDCIPP.
Specific research objectives that rely on the use of BDCPP-d10 include:
Method Development and Validation : Developing and validating robust analytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the sensitive and selective detection of BDCPP in biological and environmental samples. nih.govuzh.ch BDCPP-d10 is crucial in this process to ensure the method's accuracy, precision, and reliability.
Human Biomonitoring Studies : Conducting large-scale epidemiological studies to assess the extent of human exposure to TDCIPP by measuring BDCPP concentrations in urine samples from diverse populations. These studies help to identify vulnerable populations and understand exposure patterns.
Environmental Monitoring : Quantifying the levels of BDCPP in various environmental compartments such as water, soil, and indoor dust to assess the environmental fate and transport of TDCIPP and its degradation products.
Toxicokinetic and Metabolism Studies : Investigating the absorption, distribution, metabolism, and excretion of TDCIPP in vivo and in vitro. BDCPP-d10 is used to accurately quantify the formation of the BDCPP metabolite over time. researchgate.net
Exposure-Health Outcome Association Studies : Exploring the potential links between TDCIPP exposure (as measured by urinary BDCPP) and adverse health outcomes in human populations. uky.edu
The use of BDCPP-d10 as an internal standard is fundamental to achieving the low limits of quantification necessary for detecting environmentally and biologically relevant concentrations of BDCPP. For instance, a method using d10-BDCPP as an internal standard achieved a limit of quantitation of 0.2 ng/L in urine, enabling the detection of background exposure levels in the general population. uzh.ch
Properties
CAS No. |
1477495-19-4 |
|---|---|
Molecular Formula |
C6H11Cl4O4P |
Molecular Weight |
329.985 |
IUPAC Name |
bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D |
InChI Key |
NNKRUBFJSSBFSS-MBXGXEIXSA-N |
SMILES |
C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl |
Synonyms |
1,3-Dichloro-2-propanol-d7 Hydrogen Phosphate; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies for Bis 1,3 Dichloro 2 Propyl Phosphate D10
Chemical Pathways for Deuterium (B1214612) Incorporation into Organophosphate Structures
The introduction of deuterium into organophosphate structures can be achieved through several synthetic strategies. The choice of method depends on the desired location of the deuterium atoms, the stability of the target molecule, and the availability of deuterated starting materials.
One common approach involves the use of deuterated reagents during the synthesis. For organophosphates, this could entail the reaction of a deuterated alcohol with a phosphorylating agent. This method allows for the precise placement of deuterium atoms at non-exchangeable positions, which is critical for the stability of the labeled compound, especially when used in analytical methods involving acidic or basic conditions. nih.gov
Another pathway is through hydrogen-deuterium (H/D) exchange reactions, which can be catalyzed by acids, bases, or metals. nih.gov This method involves replacing existing hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O). However, this approach is generally more suitable for protons in enolizable positions and may require multiple cycles to achieve high isotopic purity. nih.gov For a molecule like Bis(1,3-dichloro-2-propyl) Phosphate (B84403), which lacks easily exchangeable protons, synthesis from deuterated precursors is the more viable and common route.
| Deuteration Method | Principle | Applicability to Organophosphates |
| Synthesis with Deuterated Reagents | Incorporation of deuterium-containing building blocks during the chemical synthesis. | Highly applicable and preferred for creating stable, specifically labeled organophosphates. |
| Acid/Base Catalyzed H/D Exchange | Exchange of acidic protons with deuterium from a deuterated solvent (e.g., D₂O) under acidic or basic conditions. | Less applicable to structures like Bis(1,3-dichloro-2-propyl) Phosphate due to the lack of labile protons. |
| Metal-Catalyzed H/D Exchange | Use of transition metal catalysts to facilitate the exchange of C-H bonds with deuterium. | Can be used for specific C-H bond deuteration but may require complex catalyst systems. nih.gov |
Methodologies for the Controlled Synthesis of Bis(1,3-dichloro-2-propyl) Phosphate-d10
The controlled synthesis of this compound is not extensively detailed in publicly available literature, however, a plausible and controlled synthetic route can be inferred from the synthesis of its unlabeled analog and general organophosphate chemistry. The unlabeled compound, Bis(1,3-dichloro-2-propyl) phosphate (BDCPP), is a primary metabolite of the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). nih.govwikipedia.org The synthesis of TDCPP often involves the reaction of phosphorus oxychloride with 1,3-dichloro-2-propanol (B29581). google.com
Therefore, a logical approach for synthesizing the d10-labeled analog would involve the reaction of a fully deuterated 1,3-dichloro-2-propanol (1,3-dichloro-2-propanol-d5) with a suitable phosphorylating agent. The synthesis would likely proceed as follows:
Preparation of Deuterated Precursor : The key starting material, 1,3-dichloro-2-propanol-d5 (B565287), would first need to be synthesized. This could potentially be achieved through the reduction of 1,3-dichloroacetone (B141476) using a deuterated reducing agent.
Phosphorylation Reaction : Two equivalents of 1,3-dichloro-2-propanol-d5 would then be reacted with a phosphorylating agent like phosphorus oxychloride (POCl₃). pearson.compressbooks.pub This reaction displaces chloride ions from the phosphorus oxychloride to form the desired dichlorophosphate (B8581778) ester. pearson.com Pyridine is often used as a base in such reactions to neutralize the HCl generated. pressbooks.pub
A simplified representation of the phosphorylation step is: 2 x (C₃D₅H₂Cl₂O) + POCl₃ → C₆D₁₀H₂Cl₄O₄P + HCl + other byproducts
This method ensures that all ten non-exchangeable hydrogen positions on the two propyl chains are replaced with deuterium, leading to the desired this compound.
Chromatographic and Spectroscopic Verification of Isotopic Purity and Structural Integrity of Deuterated Analogs
To ensure the reliability of this compound as an internal standard, its isotopic purity and structural integrity must be rigorously verified using a combination of chromatographic and spectroscopic techniques.
Chromatographic Techniques:
Gas Chromatography (GC) and Liquid Chromatography (LC): These techniques are used to separate the deuterated compound from any unlabeled or partially labeled impurities. cromlab-instruments.esanalysis.rs In some cases, deuterated compounds may have slightly different retention times than their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. researchgate.net High-performance liquid chromatography (HPLC) is often used to assess chemical purity, with providers of the standard often quoting purity levels greater than 95%. lgcstandards.com
Spectroscopic Techniques:
Mass Spectrometry (MS): When coupled with GC or LC, mass spectrometry is the primary tool for determining isotopic enrichment. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for the clear differentiation between the deuterated standard and its unlabeled analog. nih.gov The mass spectrum will show a distribution of isotopologues, and by integrating the ion signals, the percentage of isotopic purity can be calculated. rsc.org Tandem mass spectrometry (MS/MS) is also used to confirm the structure by analyzing the fragmentation patterns. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity and the specific positions of the deuterium atoms. rsc.org
¹H NMR: In a highly deuterated compound, the proton NMR spectrum will show very weak signals corresponding to any residual protons. sigmaaldrich.com
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing information about the locations of deuteration within the molecule. sigmaaldrich.com
³¹P NMR: As an organophosphate, phosphorus-31 NMR would show a characteristic signal confirming the phosphate ester structure.
| Analytical Technique | Purpose | Information Obtained |
| GC-MS/LC-MS | Separation and Mass Analysis | Chemical purity, isotopic distribution, and molecular weight confirmation. researchgate.netnih.gov |
| High-Resolution MS (HRMS) | Precise Mass Measurement | Accurate mass determination to confirm elemental composition and calculate isotopic enrichment. nih.gov |
| ¹H NMR | Proton Analysis | Verification of the low abundance of residual non-deuterated sites. sigmaaldrich.com |
| ²H NMR | Deuterium Analysis | Confirmation of the presence and location of deuterium atoms. sigmaaldrich.com |
| ¹³C NMR | Carbon Skeleton Analysis | Verification of the overall molecular structure. pubcompare.ai |
| ³¹P NMR | Phosphorus Analysis | Confirmation of the phosphate group's chemical environment. |
Production Scale-Up and Quality Control Considerations for Research-Grade this compound
The transition from laboratory-scale synthesis to the production of research-grade this compound requires careful consideration of scale-up processes and stringent quality control measures. The primary use of this compound as an internal standard in quantitative analysis demands high purity and well-characterized isotopic enrichment. amerigoscientific.com
Production Scale-Up:
Process Optimization: The synthesis protocol must be optimized for larger quantities, ensuring consistent yield and purity. This includes managing reaction temperatures, addition rates of reagents, and purification methods suitable for larger batches.
Safety and Handling: The synthesis involves hazardous materials like phosphorus oxychloride, requiring appropriate safety protocols and equipment for handling on a larger scale.
Cost-Effectiveness: The cost of deuterated starting materials and reagents is a significant factor. Efficient synthesis and purification are crucial to make the production economically viable.
Quality Control:
The quality control process for a research-grade standard is multi-faceted and ensures its suitability for sensitive analytical applications. bu.edu
Chemical Purity: The final product must be free from non-target impurities that could interfere with analysis. This is typically assessed by techniques like HPLC and GC, with a high purity threshold (e.g., >95%) being a standard requirement. lgcstandards.com
Isotopic Purity (Enrichment): The percentage of molecules that are fully deuterated must be accurately determined and reported. This is a critical parameter for an internal standard and is measured using mass spectrometry. rsc.org
Structural Confirmation: The chemical structure must be unequivocally confirmed, ensuring that no isomeric byproducts were formed during synthesis. A combination of NMR techniques (¹H, ²H, ¹³C, ³¹P) is used for this purpose. rsc.org
Concentration Accuracy: If supplied as a solution, the concentration of the standard in the solvent must be accurately known and verified.
Stability and Storage: Long-term stability studies are conducted to determine the appropriate storage conditions (e.g., -20°C) and shelf life, ensuring the integrity of the standard over time. lgcstandards.com
| QC Parameter | Analytical Method(s) | Acceptance Criteria |
| Chemical Purity | HPLC, GC-MS | Typically >95% |
| Isotopic Enrichment | LC-MS, HRMS | Specified percentage (e.g., >98 atom % D) |
| Structural Identity | NMR (¹H, ²H, ¹³C, ³¹P), MS/MS | Spectrum consistent with the proposed structure |
| Concentration (if in solution) | qNMR, Gravimetric analysis with analytical verification | Within a narrow range of the stated value |
| Stability | Re-analysis after storage under defined conditions | No significant degradation or change in purity |
Advanced Analytical Methodologies for the Quantification of Bis 1,3 Dichloro 2 Propyl Phosphate and Its Deuterated Analog
Rigorous Method Validation for Quantitative Analysis
The accurate quantification of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP), a primary metabolite of the organophosphate flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), is fundamental for human biomonitoring and environmental health assessment. nih.gov To ensure the reliability and comparability of data across studies, analytical methods undergo rigorous validation. nih.govacs.org This process establishes the performance characteristics of the method, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Validation protocols assess several key parameters, including detection limits, accuracy, precision, and the influence of the sample matrix. acs.orgresearchgate.netd-nb.info The use of isotopically labeled internal standards, such as Bis(1,3-dichloro-2-propyl) Phosphate-d10, is a cornerstone of modern analytical strategies, providing a robust means to correct for variations during sample preparation and analysis. researchgate.netresearchgate.net
Determination of Method Detection Limits (MDLs) and Limits of Quantification (LOQs) across Diverse Samples
The method detection limit (MDL) and limit of quantification (LOQ) are critical performance metrics that define the sensitivity of an analytical method. The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero, while the LOQ is the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. These limits are not fixed values; they are determined experimentally and can vary based on the analytical instrumentation, method protocol, and the complexity of the sample matrix being analyzed (e.g., urine, house dust, indoor air). mdpi.com
For the analysis of BDCIPP, various studies have established MDLs and LOQs across a range of matrices, demonstrating the high sensitivity required for biomonitoring and environmental sampling. In human urine, a common matrix for assessing human exposure, detection limits are often in the picogram to low nanogram per milliliter range. researchgate.netresearchgate.net For instance, a method using atmospheric pressure chemical ionization liquid chromatography-tandem mass spectrometry reported an MDL of 8 pg/mL for BDCIPP in urine. researchgate.netnih.gov Other LC-MS/MS methods have reported detection limits for BDCIPP in urine at 0.025 ng/mL and 0.05 ng/mL. researchgate.netnih.gov In environmental samples, the detection limits are tailored to the matrix. A gas chromatography-mass spectrometry (GC-MS) method determined the MDL for BDCIPP to be 0.009 µg/m³ in indoor air and between 0.27 to 0.54 µg/g in house dust. mdpi.com The limit of quantification for metabolites of organophosphate esters in urine has been reported to range from 0.84 pg/mL to 21.9 pg/mL. nih.gov
Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for Bis(1,3-dichloro-2-propyl) Phosphate (BDCIPP) in Diverse Sample Matrices
| Sample Matrix | Parameter | Value | Analytical Method | Citation |
|---|---|---|---|---|
| Human Urine | MDL | 8 pg/mL | APCI-LC-MS/MS | researchgate.netnih.gov |
| Human Urine | MDL | 0.05 ng/mL | SPE-LC-MS/MS | nih.gov |
| Human Urine | LOD | 0.025 ng/mL | LC-MS/MS | researchgate.net |
| Human Urine | LOD | 0.05 - 0.16 ng/mL | SPE-HPLC-MS/MS | cdc.gov |
| Indoor Air | MDL | 0.009 µg/m³ | GC-MS | mdpi.com |
| House Dust | MDL | 0.27 - 0.54 µg/g | GC-MS | mdpi.com |
| Skin Wipes | MDL | 0.08 - 0.50 µg/m² | GC-MS | mdpi.com |
Evaluation of Analytical Accuracy, Precision, and Inter-day Imprecision
Accuracy and precision are fundamental to method validation, ensuring that analytical results are both correct and reproducible. Accuracy refers to the closeness of a measured value to a known or accepted true value and is often evaluated through recovery studies, where a known amount of the analyte is spiked into a sample matrix. d-nb.infocdc.gov Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD) of the results. acs.org This is assessed through intra-day precision (repeatability within the same day) and inter-day imprecision (reproducibility across different days). researchgate.netmdpi.com
For BDCIPP analysis, methods have demonstrated high levels of accuracy and precision. Spiked recoveries in human urine typically range from 82% to 113%, indicating excellent accuracy. researchgate.netcdc.gov One method reported recoveries of analytes spiked into urine ranging from 82 ± 10% to 91 ± 4% for BDCIPP. researchgate.net Another study documented spiked recoveries between 90-113%. cdc.gov Inter-day imprecision for BDCIPP quantification is generally low, with reported RSDs often below 10%. d-nb.infocdc.govnih.gov Specific studies have found inter-day imprecision to be between 2-8% and even as low as 2-6%, highlighting the excellent reproducibility of the methods for routine monitoring. cdc.gov In more complex matrices like house dust and skin wipes, intra- and inter-day RSDs have been reported in the ranges of 3.47–10.2% and 4.13–8.83% for dust, and 3.03–10.8% and 1.60–7.33% for skin wipes, respectively. mdpi.com
Table 2: Performance Characteristics of Analytical Methods for Bis(1,3-dichloro-2-propyl) Phosphate (BDCIPP)
| Sample Matrix | Parameter | Value | Citation |
|---|---|---|---|
| Human Urine | Accuracy (Spiked Recovery) | 90-113% | d-nb.infocdc.gov |
| Human Urine | Accuracy (Spiked Recovery) | 82-91% | researchgate.net |
| Human Urine | Accuracy (Spiked Recovery) | 89-118% | nih.gov |
| Human Urine | Inter-day Imprecision (RSD) | 2-8% | cdc.gov |
| Human Urine | Inter-day Imprecision (RSD) | <10% | nih.gov |
| Human Urine | Inter-day Imprecision (RSD) | <31% | researchgate.net |
| Indoor Air | Accuracy (Recovery) | 94.2-113% | mdpi.com |
| Indoor Air | Inter-day Precision (RSD) | 2.37-7.23% | mdpi.com |
| House Dust | Accuracy (Recovery) | 77.1-109% | mdpi.com |
| House Dust | Inter-day Precision (RSD) | 4.13-8.83% | mdpi.com |
Assessment of Matrix Effects and Ion Suppression/Enhancement
When using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources in mass spectrometry, co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte. acs.orgscispace.com This phenomenon, known as a matrix effect, can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), compromising the accuracy of quantification. nih.govacs.org The assessment of matrix effects is therefore a crucial step in method validation, especially for complex biological matrices like urine. researchgate.netnih.gov
Studies have shown that the analysis of BDCIPP can be subject to matrix effects. nih.govacs.org For example, one investigation noted minor matrix-dependent ion enhancement for BDCIPP, where the observed peak areas in spiked urine extracts were between 107% and 117% of the expected values. nih.gov The most effective strategy to counteract these effects is the use of a stable, isotopically labeled internal standard that co-elutes with the native analyte. nih.govacs.org Because the internal standard is chemically identical to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for an accurate correction of the signal. researchgate.netnih.gov The use of an isotopically labeled standard like BDCIPP-d10 effectively compensates for signal variations, ensuring accurate quantification even when significant matrix effects are present. researchgate.netacs.org
Role of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is the gold standard for the quantitative analysis of organic contaminants in complex matrices. cdc.gov This technique relies on the addition of a known quantity of a stable, isotopically labeled version of the analyte—the internal standard—to the sample prior to extraction and analysis. researchgate.netnih.gov For the quantification of BDCIPP, its deuterated analog, this compound (BDCIPP-d10), serves as the ideal internal standard. researchgate.netnih.govnih.gov
BDCIPP-d10 is chemically identical to BDCIPP but has a higher mass due to the replacement of ten hydrogen atoms with deuterium (B1214612). well-labs.com Because it behaves virtually identically to the native analyte during every step of the analytical procedure—including extraction, cleanup, and chromatographic separation—it can effectively correct for procedural losses and instrumental variability. researchgate.netacs.org Crucially, it also corrects for the matrix effects of ion suppression or enhancement discussed previously. researchgate.netacs.org By measuring the ratio of the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved. researchgate.net Studies have reported high and consistent recoveries for BDCIPP-d10, such as 88 ± 16%, 93 ± 16%, and 119 ± 4%, underscoring its reliability as an internal standard in biomonitoring studies. nih.govnih.govnih.gov
Metabolic Transformations and Biotransformation Pathways of Tris 1,3 Dichloro 2 Propyl Phosphate to Bis 1,3 Dichloro 2 Propyl Phosphate
Elucidation of Bis(1,3-dichloro-2-propyl) Phosphate (B84403) as the Predominant Biotransformation Product of Tris(1,3-dichloro-2-propyl) Phosphate
The metabolic conversion of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) primarily results in the formation of Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP). Scientific literature consistently identifies BDCIPP as the main metabolic byproduct of TDCPP in various biological systems. nih.govuky.edu This biotransformation is a crucial step in the detoxification and eventual elimination of the parent compound from the body. The prevalence of BDCIPP is such that it is widely used as a biomarker in human biomonitoring studies to assess exposure to TDCPP. nih.govnih.gov Its detection in over 90% of the American population's urine samples underscores its significance as the primary metabolite. nih.govuky.edu
Studies in animal models have further solidified the role of BDCIPP as the major metabolite. For instance, in vivo research on mice has shown that administration of TDCPP leads to significantly higher concentrations of BDCIPP in various tissues and excreta compared to the parent compound, demonstrating that BDCIPP is a key product of TDCPP metabolism. researchgate.net The metabolic pathways involved include processes like oxidative dealkylation, where one of the chlorinated propyl groups is cleaved from the phosphate ester. researchgate.net
In Vitro Studies on the Enzymatic Kinetics of Bis(1,3-dichloro-2-propyl) Phosphate Formation
In vitro studies utilizing liver microsomes have been instrumental in deciphering the specific enzymatic processes and reaction kinetics involved in the conversion of TDCPP to BDCIPP.
Characterization of Specific Enzymes and Metabolic Pathways Involved in Dealkylation
The biotransformation of TDCPP to BDCIPP is primarily an oxidative process catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com The principal metabolic pathway is oxidative dealkylation. researchgate.net This reaction involves the C-hydroxylation of one of the propyl chains, followed by O-dealkylation, which cleaves the ester bond and releases a propyl group, yielding the diester metabolite BDCIPP. mdpi.com
Inhibition assays using mouse liver microsomes have helped to identify specific CYP isoforms that are likely involved in this metabolic conversion. These studies suggest the participation of CYP2E1, CYP2D6, CYP1A2, and CYP2C19 in the biotransformation of TDCPP. nih.gov Computational studies further support the role of CYP enzymes, particularly CYP3A4, in mediating the metabolism of TDCPP to produce BDCIPP. mdpi.com
Michaelis-Menten Kinetics and Enzyme Inhibition Studies
The principles of Michaelis-Menten kinetics are used to describe the rate of enzymatic reactions like the formation of BDCIPP from TDCPP. This model relates the reaction velocity (V) to the substrate concentration ([S]) and involves two key parameters: the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax.
While the specific Vmax and Km values for the enzymatic conversion of TDCPP to BDCIPP are not detailed in the available literature, studies on the structurally similar isomer Tris(1-chloro-2-propyl) phosphate (TCIPP) provide insight into the kinetic profiles that can be expected. For TCIPP, its metabolism in human liver microsomes to its corresponding diester metabolite, bis(1-chloro-2-propyl) phosphate (BCIPP), follows the Michaelis-Menten model. nih.govbirmingham.ac.ukresearchgate.net Such studies are crucial for understanding the efficiency and capacity of the metabolic pathway.
Enzyme inhibition studies are also vital for characterizing metabolic pathways. These investigations can determine if other substances can slow down or block the conversion of TDCPP to BDCIPP. For example, research has demonstrated that TDCPP itself can act as an inhibitor of other enzymes, such as Na+-K+-ATPase, with a reported IC50 value (the concentration of an inhibitor where the response is reduced by half) of 12.8 ± 6.0 µM after 24 hours of exposure. researchgate.net While this finding relates to TDCPP's own toxic action rather than its metabolism, it illustrates the type of data generated in enzyme inhibition studies.
In Vivo Investigations of Parent Compound Metabolism and Metabolite Excretion Profiles
In vivo studies in animal models provide a comprehensive picture of how a substance and its metabolites are absorbed, distributed, metabolized, and excreted by a living organism.
Disposition and Elimination of Tris(1,3-dichloro-2-propyl) Phosphate and its Metabolites
Following administration in mice, TDCPP and its primary metabolite BDCIPP exhibit tissue-specific distribution. The parent compound, TDCPP, tends to accumulate more in muscle tissue. In contrast, the metabolite BDCIPP is found in higher concentrations in the liver and kidneys, which are key organs for metabolism and excretion. researchgate.net
The elimination of these compounds occurs primarily through urine and feces. Analysis of these excreta shows significantly higher concentrations of BDCIPP compared to TDCPP, confirming that the parent compound is extensively metabolized before being eliminated. researchgate.net This highlights the efficiency of the biotransformation process in vivo and reinforces BDCIPP's role as the major urinary and fecal metabolite. researchgate.net
| Sample Matrix | Compound | Concentration (ng/g wet weight) |
|---|---|---|
| Liver | TDCPP | 186.9 ± 55.0 |
| BDCIPP | 1337.1 ± 249.6 | |
| Kidney | TDCPP | 43.5 ± 12.0 |
| BDCIPP | 2189.2 ± 420.7 | |
| Muscle | TDCPP | 535.7 ± 192.2 |
| BDCIPP | Concentration lower than other tissues | |
| Urine/Feces | TDCPP | Significantly lower than BDCIPP |
| BDCIPP | Significantly higher than TDCPP |
Data derived from in vivo studies in mice following TDCPP administration. researchgate.net
Enterohepatic Recirculation of Bis(1,3-dichloro-2-propyl) Phosphate
Enterohepatic circulation is a physiological process where compounds are excreted by the liver into the bile, enter the small intestine, and are then reabsorbed back into the portal circulation to return to the liver. wikipedia.orgnih.gov This recycling mechanism can significantly prolong the half-life of a substance and its metabolites in the body. nih.govresearchgate.net The process typically involves biliary excretion, potential metabolism by gut microbiota, and reabsorption from the intestine. nih.gov
While this process is well-documented for many drugs and xenobiotics, there is currently a lack of specific scientific studies confirming that Bis(1,3-dichloro-2-propyl) phosphate undergoes enterohepatic recirculation. The potential for BDCIPP to enter this pathway would depend on its physicochemical properties and its susceptibility to biliary excretion and subsequent intestinal reabsorption. Further research is required to determine if BDCIPP is subject to this circulatory process, which could have implications for its toxicokinetics and biological half-life.
Comparative Biotransformation Studies Across Model Organisms
The metabolism of TDCIPP to BDCIPP has been investigated across various model organisms and systems, revealing both similarities and differences in metabolic efficiency and pathways. In vitro studies using human liver microsomes (HLMs) and in vivo rodent models have consistently identified BDCIPP as the main metabolite of TDCIPP. nih.govnih.gov
In humans, the CYP3A4 isoform is identified as the major enzyme catalyzing the metabolism of TDCIPP. nih.govresearchgate.net Studies using human liver S9 fractions and microsomes show a significant conversion rate of TDCIPP to BDCIPP. nih.gov Comparative in vitro studies have shown that the conversion efficiency can vary. For instance, one study reported a 68% conversion in human liver S9 fraction and a 46% conversion in human liver microsomes. nih.gov
Rodent models have been extensively used to understand TDCIPP metabolism. In vivo studies in rats demonstrate that TDCIPP is rapidly metabolized to BDCIPP and excreted primarily in the urine. nih.gov The urinary excretion fraction of TDCIPP converted to BDCIPP in rats has been estimated at 63%. nih.gov An in vitro study using rat liver homogenate reported a conversion rate of 43%. nih.gov In vivo research in mice also confirms that BDCIPP is a major metabolite, with its distribution being tissue-specific. researchgate.net Following administration of TDCIPP to mice, BDCIPP concentrations were found to be higher in the kidney and liver, while the parent compound TDCIPP tended to accumulate in muscle tissue. researchgate.net In vitro studies with mouse liver microsomes have identified several CYP isoforms involved in TDCIPP biotransformation, including CYP2E1, CYP2D6, CYP1A2, and CYP2C19. nih.gov
These studies collectively indicate that the metabolic conversion of TDCIPP to BDCIPP is a conserved pathway across mammals, including humans, rats, and mice, with Cytochrome P450 enzymes playing a central role. nih.govnih.gov The consistency of this metabolic pathway across species reinforces the utility of rodent models for studying human-relevant biotransformation of TDCIPP. nih.gov
Table 1: Comparative Conversion Rates of TDCIPP to BDCIPP in Different Models
| Model System | Species | Conversion Rate (%) | Source |
|---|---|---|---|
| In vivo | Rat | 63% | nih.gov |
| In vitro (Liver S9 fraction) | Human | 68% | nih.gov |
| In vitro (Liver microsome) | Human | 46% | nih.gov |
| In vitro (Liver homogenate) | Rat | 43% | nih.gov |
The Utility of Bis(1,3-dichloro-2-propyl) Phosphate as a Specific and Unique Biomarker for Tris(1,3-dichloro-2-propyl) Phosphate Exposure
Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) is widely regarded as a specific and effective biomarker for assessing human exposure to TDCIPP. nih.govnih.gov Its utility stems from several key factors. Firstly, BDCIPP is the primary and major metabolite of TDCIPP found in both in vitro and in vivo studies across different species, including humans. nih.govnih.gov The metabolic conversion is a rapid process, and BDCIPP is readily excreted in urine, making it an accessible matrix for biomonitoring. nih.govresearchgate.net
The widespread detection of BDCIPP in human urine samples from the general population demonstrates its effectiveness as an exposure biomarker. nih.gov Numerous biomonitoring studies have successfully used urinary BDCIPP levels to quantify TDCIPP exposure. nih.gov For example, BDCIPP has been detected in the urine of over 90% of Americans, indicating ubiquitous exposure to the parent compound. uky.edu Studies have found BDCIPP in 100% of urine samples from office workers, suggesting that indoor environments like offices may contribute to human exposure. nih.gov Its detection in the urine of pregnant women and toddlers further highlights its importance in assessing exposure in vulnerable populations. nih.govnih.gov
While TDCIPP can be metabolized into other chemicals, BDCIPP is consistently the principal product of its phase-I metabolism. nih.govca.gov The biological half-life of TDCIPP is on the order of hours, indicating that BDCIPP concentrations can vary over time; however, studies in adults suggest that a single spot urine sample provides a reasonable proxy for longer-term exposure assessment. nih.gov The consistent and predominant formation of BDCIPP from TDCIPP across different exposure scenarios and populations underscores its reliability as a specific biomarker for monitoring human exposure to this flame retardant. nih.govnih.gov
Environmental Occurrence and Transport Research of Bis 1,3 Dichloro 2 Propyl Phosphate
Human Biomonitoring Studies of Bis(1,3-dichloro-2-propyl) Phosphate (B84403)
Human exposure to TDCPP results in its metabolism to BDCPP, which can be detected in various biological samples, most commonly urine. researchgate.netwikipedia.org Urinary BDCPP is considered a reliable biomarker for assessing human exposure to TDCPP. nih.gov
Urinary concentrations of BDCPP can provide insights into exposure patterns. Studies indicate that a single spot urine sample may be a reasonable proxy for assessing exposure over time, as research has shown strong consistency in urinary BDCPP levels over consecutive days in adults. nih.gov The half-life of the parent compound TDCPP in rats is relatively short, ranging from 1.5 to 5.4 hours depending on the tissue, suggesting that urinary metabolite levels reflect recent exposures. nih.gov
Some research suggests possible seasonal variations in exposure, with potentially higher levels occurring in the summer. nih.gov Furthermore, studies tracking exposure after a specific event, such as setting up camping equipment treated with flame retardants, showed that urinary BDCPP concentrations reached their maximum level approximately 9 hours after the exposure. dioxin20xx.org
Biomonitoring studies have demonstrated that exposure to TDCPP is widespread across the general population, with its metabolite BDCPP being detected at high frequencies in urine samples. nih.gov
In a study of non-occupationally exposed adults, BDCPP was detected in 100% of the nine samples analyzed. nih.govresearchgate.net
Another study of 29 office workers also found BDCPP in 100% of urine samples. nih.gov
A study of 43 infants (2-18 months) similarly reported detectable levels of BDCPP in all urine samples. nih.gov
Concentration ranges vary across studies and populations. For a small group of non-occupationally exposed adults, non-normalized urinary concentrations of BDCPP ranged from 46 to 1,662 pg/mL, with a geometric mean of 147 pg/mL. nih.govresearchgate.net In a study of office workers, specific gravity-adjusted concentrations ranged from 62.1 to 1760 pg/mL, with a geometric mean of 408 pg/mL. nih.gov Among infants, urinary BDCPP levels had a geometric mean of 2.29 µg/L and ranged from 0.20 to 103.65 µg/L. nih.gov
Urinary BDCPP Concentrations in the General Population
| Population | Number of Participants (n) | Detection Frequency (%) | Concentration Range | Geometric Mean (GM) | Citation |
|---|---|---|---|---|---|
| Non-occupationally exposed adults | 9 | 100% | 46–1,662 pg/mL | 147 pg/mL | nih.govresearchgate.net |
| Office Workers | 29 | 100% | 62.1–1,760 pg/mL (SG-adjusted) | 408 pg/mL (SG-adjusted) | nih.gov |
| Infants (2-18 months) | 43 | 100% | 0.20–103.65 µg/L | 2.29 µg/L | nih.gov |
Biomonitoring data reveals differences in BDCPP concentrations among various sub-populations, highlighting distinct exposure patterns.
Occupational Exposure: Workers in environments where TDCPP is used or present in high concentrations show elevated exposure levels. ca.gov A study of office workers found that urinary BDCPP concentrations were significantly influenced by the work environment; individuals in a new office building had urinary concentrations that were only 26% of those working in older buildings. nih.gov This suggests that office furnishings and materials are a key source of exposure for this population. nih.gov
General Population and Age-Specific Differences: Within the general population, infants and young children are expected to have higher exposures to TDCPP compared to adults. wikipedia.org This is due to behaviors such as spending more time indoors and closer to the floor, as well as frequent hand-to-mouth contact. wikipedia.org Biomonitoring data supports this, with studies showing that urinary BDCPP levels in infants are higher than those typically found in adults or older children. wikipedia.orgnih.gov
TDCPP Concentrations in Indoor Dust by Microenvironment
Correlative Studies between Environmental Media and Human Biomonitoring Data
Human exposure to organophosphate flame retardants (OPFRs) like TDCIPP is widespread, largely due to their use as additive flame retardants in consumer products such as furniture, electronics, and baby products containing polyurethane foam. nih.govescholarship.orggreensciencepolicy.org Because these chemicals are not chemically bound to the products, they can leach into the surrounding environment, primarily accumulating in indoor dust and air. escholarship.orggreensciencepolicy.orgresearchgate.net Human biomonitoring, which measures the concentration of metabolites like BDCIPP in urine, is a key method for assessing the total internal dose an individual receives from all exposure routes, including ingestion, inhalation, and dermal contact. frontiersin.orgohiolink.edu
Associations between Indoor Dust and Hand Wipe Levels of Precursor Compounds and Urinary Metabolite Concentrations
Researchers have extensively studied the links between the concentration of the precursor compound TDCIPP in indoor environments and the levels of its metabolite BDCIPP found in human urine. These studies aim to identify the primary sources and pathways of human exposure.
Indoor dust is consistently identified as a significant reservoir for TDCIPP. nih.govresearchgate.net Multiple studies have confirmed a correlation between the concentration of TDCIPP in house dust and the concentration of BDCIPP in the urine of residents. One study involving 45 men found a weak but statistically significant correlation (Spearman r = 0.31) between urinary BDCIPP and TDCIPP in house dust, a correlation that grew stronger (Spearman r = 0.47) when samples below the detection limit were excluded. nih.govresearchgate.netharvard.edu Another study of 16 California adults calculated a moderate, significant Pearson correlation (rho = 0.56) between the two. acs.org These findings support the hypothesis that ingestion of contaminated household dust is an important exposure pathway. nih.govresearchgate.net
Hand wipes serve as a proxy for both dermal exposure and the hand-to-mouth ingestion pathway. nih.govnih.gov Research has shown that TDCIPP is frequently detected on hand wipes. nih.govnih.gov While one major study did not find a correlation between TDCIPP levels in house dust and on hand wipes, it did find that hand wipe levels of a related compound, TPHP, were associated with its urinary metabolite. nih.govnih.govnih.gov This suggests that hand-to-mouth contact or direct dermal absorption are likely important exposure routes for OPFRs. nih.govnih.gov
The detection of BDCIPP is nearly ubiquitous in the urine of participants across various studies, indicating widespread and continuous exposure to its parent compound. nih.govnih.govacs.org
Table 1: Concentration of TDCIPP in Environmental Media and its Metabolite BDCIPP in Urine
This table summarizes findings from various studies, showing the geometric mean (GM) and range of concentrations for the precursor flame retardant (TDCIPP) in dust and hand wipes, and its metabolite (BDCIPP) in urine.
| Study | Sample Matrix | Analyte | Detection Frequency (%) | Geometric Mean (GM) | Concentration Range | Citation |
|---|---|---|---|---|---|---|
| Hoffman et al. 2015 | Household Dust (n=49) | TDCIPP | 100% | 1820 ng/g | 130 - 26,400 ng/g | nih.govnih.gov |
| Hoffman et al. 2015 | Hand Wipes (n=53) | TDCIPP | 90.6% | 39.2 ng | ND - 322 ng | nih.gov |
| Hoffman et al. 2015 | Urine (n=53) | BDCIPP | 83.0% | 0.37 ng/mL | ND - 4.46 ng/mL | nih.gov |
| Meeker et al. 2013 | Household Dust (n=45) | TDCIPP | 91% | 2660 ng/g | 200 - 65,800 ng/g | researchgate.net |
| Meeker et al. 2013 | Urine (n=45) | BDCIPP | 91% | 0.66 ng/mL | ND - 15.2 ng/mL | researchgate.net |
| Dodson et al. 2012 | All Dust (n=102) | TDCIPP | 99% | 4.43 µg/g | - | nih.gov |
| Dodson et al. 2012 | Urine (n=29) | BDCIPP | 100% | 408 pg/mL | - | nih.gov |
Modeling of Exposure Pathways Based on Biomarker Levels
Biomarker data, such as the concentration of BDCIPP in urine, are essential for developing models that estimate exposure levels and identify the most significant pathways. These models are critical for risk assessment because they can translate a measured internal concentration into an estimated external daily intake of the parent compound.
One direct modeling approach involves quantifying the relationship between environmental contamination and biomarker levels. For instance, one study determined that for every 10 ng/g increase of TDCIPP in house dust, the urinary BDCIPP concentration increased by 0.877 pg/mL. acs.org This type of quantitative relationship helps to model the contribution of specific environmental sources to an individual's total body burden.
A more advanced application is the use of reverse dosimetry, a pharmacokinetic modeling technique that estimates the daily intake of a chemical from its measured concentration in a biological sample like urine. ohiolink.edu This method was used in a pivotal study to estimate TDCIPP intake for infants aged 2-18 months based on their urinary BDCIPP levels. nih.gov The model incorporated factors like daily urine excretion volume and the fraction of TDCIPP that is metabolized and excreted as BDCIPP. The results showed that estimated daily TDCIPP intakes ranged from 0.01 to 15.03 μg/kg of body weight per day, with 2-9% of infants potentially exceeding the acceptable daily intake level established by the U.S. Consumer Products Safety Commission (CPSC). nih.gov This demonstrates how biomarker-based models can be used to assess potential health risks in vulnerable populations. nih.gov
The effectiveness of these exposure models depends on using the most relevant environmental data. A study comparing various sampling methods found that floor dust was a better predictor of internal OPFR exposure than surface dust, air samples, or hand wipes. nih.gov Such findings help to refine exposure models by prioritizing the most informative environmental metrics.
The complexity of these models is further highlighted by research into flame retardant metabolism. In silico tools, which predict the metabolic fate of chemicals, have shown that a single metabolite can sometimes be produced from multiple parent compounds. frontiersin.org This is a critical consideration for biomonitoring studies, as the presence of a biomarker may indicate exposure to several different chemicals, complicating the process of tracing exposure back to a specific source. frontiersin.org
Table of Mentioned Compounds
| Compound Name | Abbreviation | Description |
|---|---|---|
| Bis(1,3-dichloro-2-propyl) Phosphate-d10 | BDCIPP-d10 | Deuterated internal standard used for chemical analysis. nih.govmedchemexpress.com |
| Bis(1,3-dichloro-2-propyl) Phosphate | BDCIPP | Primary metabolite of the flame retardant TDCIPP. nih.govnih.gov |
| Tris(1,3-dichloro-2-propyl) Phosphate | TDCIPP | Organophosphate flame retardant. nih.govescholarship.org |
| Triphenyl Phosphate | TPHP | Organophosphate flame retardant often found with TDCIPP. nih.govresearchgate.net |
| Diphenyl Phosphate | DPHP | Primary metabolite of TPHP. nih.govresearchgate.net |
| Polybrominated Diphenyl Ethers | PBDEs | A class of phased-out flame retardants. nih.govresearchgate.net |
| Bis(2-chloroethyl) phosphate | BCEP | Metabolite of the flame retardant TCEP. nih.gov |
| Tris(2-chloroethyl) phosphate | TCEP | Organophosphate flame retardant. nih.gov |
| Bis(1-chloro-2-propyl) phosphate | BCIPP | Metabolite of the flame retardant TCIPP. acs.org |
| Tris(1-chloro-2-propyl) phosphate | TCIPP | Organophosphate flame retardant. mdpi.com |
Advanced Research Applications of Bis 1,3 Dichloro 2 Propyl Phosphate D10 As a Research Tool
Facilitating Quantitative Exposure Assessment in Environmental Epidemiology
In environmental epidemiology, accurately quantifying human exposure to chemicals is fundamental to understanding potential health risks. BDCIPP is the primary metabolite of the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCIPP), and its measurement in human biological samples, such as urine, is a key biomarker of exposure. nih.govresearchgate.net The use of BDCIPP-d10 as an internal standard is a cornerstone of robust biomonitoring studies. nih.gov
When analyzing complex matrices like urine, variations in sample preparation, extraction efficiency, and instrument response can introduce significant errors in quantification. By adding a known amount of BDCIPP-d10 to each sample before processing, scientists can correct for these variations. nih.gov Since BDCIPP-d10 behaves almost identically to the native BDCIPP during extraction and analysis, any loss or signal fluctuation of the analyte is mirrored by the deuterated standard. texilajournal.com This isotope dilution method allows for precise and accurate calculation of the BDCIPP concentration in the original sample.
Numerous large-scale epidemiological studies have relied on this methodology to assess human exposure to TDCIPP. nih.gov The high detection frequencies of BDCIPP in human urine, often exceeding 90-100% in study populations, underscore the widespread nature of exposure and validate the utility of this analytical approach. The sensitivity of these methods, with detection limits as low as 8 picograms per milliliter (pg/mL) of urine, enables the quantification of even trace levels of exposure. nih.govnih.gov
Table 1: Performance of Analytical Methods for BDCIPP Using BDCIPP-d10 Internal Standard
| Parameter | Value | Reference |
|---|---|---|
| Method Detection Limit (MDL) in Urine | 8 pg/mL | nih.govnih.gov |
| Analyte Recovery in Urine | 82% to 91% | nih.gov |
| Interday Imprecision | 2% to 6% | |
Application in Understanding Pharmacokinetic and Metabolic Dynamics of Related Compounds
BDCIPP-d10 is instrumental in studies investigating the pharmacokinetic and metabolic fate of its parent compound, TDCIPP. medchemexpress.com As a stable isotope tracer, it allows researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of TDCIPP in vivo without altering the biological processes. medchemexpress.com
Animal studies have been crucial in elucidating the metabolic pathways of TDCIPP. researchgate.netuzh.ch These studies confirm that TDCIPP is rapidly metabolized in the body, primarily to BDCIPP, which is then excreted in the urine. nih.govuzh.ch In such research, BDCIPP-d10 can be used as a surrogate standard to accurately quantify the formation of the BDCIPP metabolite. By tracking the appearance and concentration of BDCIPP relative to the administered dose of the parent compound, scientists can determine metabolic rates and half-lives. nih.govdntb.gov.ua
For instance, studies in rats have shown that TDCIPP is metabolized to BDCIPP and that the half-life in various tissues can range from 1.5 to 5 hours. nih.govnih.gov In vitro studies using human liver microsomes further corroborate that BDCIPP is the primary metabolite, demonstrating a 43% transformation of TDCIPP within 30 minutes. nih.gov The use of BDCIPP-d10 in the analytical workflow of these experiments is essential for generating the precise quantitative data needed to model these metabolic dynamics accurately.
Utilization in Environmental Fate and Transport Studies of Organophosphate Esters
The widespread use of TDCIPP in consumer products like furniture and electronics has led to its ubiquitous presence in the environment, including in indoor dust and air. greensciencepolicy.orgnau.edu Understanding how TDCIPP and other organophosphate esters (OPEs) move through and persist in the environment is critical for assessing ecological risk. BDCIPP-d10 serves as a powerful research tool in these environmental fate and transport studies.
By "spiking" environmental samples (e.g., water, soil, or sediment) with TDCIPP and its deuterated metabolite standard, BDCIPP-d10, researchers can trace the degradation of the parent compound over time. As TDCIPP breaks down, new metabolites are formed. researchgate.net The consistent signal from the stable BDCIPP-d10 standard allows for accurate quantification of both the remaining parent compound and the newly formed degradation products. This approach helps to identify the various chemical and biological transformation pathways, such as oxidative dealkylation and dehalogenation, that TDCIPP undergoes in the environment. researchgate.net Identifying these by-products is crucial, as they may have their own distinct toxicological profiles.
BDCIPP-d10 is used to assess the persistence of its parent compound in different environmental compartments. In these studies, the deuterated standard is added to environmental matrices to accurately measure the concentration of native BDCIPP, a primary degradation product of TDCIPP. iarc.fr By monitoring the levels of TDCIPP and BDCIPP over time under controlled laboratory conditions or in field studies, scientists can calculate degradation rates and environmental half-lives. This data is vital for predicting how long the contaminant will remain in the environment and its potential for long-range transport. Furthermore, tracking the uptake of these compounds in organisms, with the aid of accurate quantification using BDCIPP-d10, provides essential information on the bioavailability of the parent flame retardant to wildlife and humans. researchgate.net
Contribution to Methodological Advancements in Trace Organic Analysis
The use of BDCIPP-d10 has been fundamental to the development and refinement of analytical methods for detecting trace levels of organophosphate flame retardant metabolites. Its primary role is as an internal standard in isotope dilution mass spectrometry, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
This technique offers high sensitivity and specificity, allowing for the detection of contaminants at very low concentrations (parts per trillion). nih.gov The inclusion of BDCIPP-d10 compensates for analytical variability, including matrix effects where other co-extracted substances from the sample (e.g., urine, dust, or water) interfere with the ionization of the target analyte, either suppressing or enhancing the signal. texilajournal.com Because BDCIPP-d10 co-elutes with the non-labeled BDCIPP and experiences the same matrix effects, the ratio of the two remains constant, leading to highly reliable and reproducible results. texilajournal.com
Method validation studies consistently demonstrate the value of using BDCIPP-d10. For example, methods for analyzing BDCIPP in urine report high recovery rates (often between 82% and 91%) and low imprecision (typically 2% to 6%), showcasing the robustness and accuracy that this deuterated standard imparts to the analytical procedure. nih.gov This level of precision is critical for comparing findings across different studies and laboratories worldwide, contributing to a more coherent global picture of human and environmental exposure to TDCIPP. researchgate.net
Table 2: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| Bis(1,3-dichloro-2-propyl) Phosphate-d10 | BDCIPP-d10 |
| Bis(1,3-dichloro-2-propyl) phosphate | BDCIPP |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP |
| Diphenyl phosphate | DPHP |
Q & A
Q. What are the critical considerations for synthesizing Bis(1,3-dichloro-2-propyl) Phosphate-d10 with isotopic purity for tracer studies?
Methodological Answer: Synthesis should prioritize isotopic labeling efficiency and purity. Use controlled reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize deuterium loss. Analytical validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is essential to confirm isotopic integrity. Ensure separation techniques (e.g., column chromatography) are optimized to remove unlabeled byproducts .
Q. How can researchers ensure the stability of this compound during long-term storage in laboratory settings?
Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures ≤−20°C. Regularly monitor degradation via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Avoid exposure to moisture and oxidizers, as hydrolysis or oxidation could alter its structure .
Q. What analytical techniques are most reliable for quantifying this compound in environmental matrices?
Methodological Answer: Solid-phase extraction (SPE) coupled with LC-MS/MS is recommended for trace-level detection in complex matrices. Use deuterated internal standards (e.g., Bis(1,3-dichloro-2-propyl) Phosphate-d15) to correct for matrix effects. Validate method sensitivity via limit of detection (LOD) and limit of quantification (LOQ) calculations, ensuring compliance with EPA or OECD guidelines .
Advanced Research Questions
Q. How can factorial design be applied to optimize the degradation pathways of this compound in aquatic systems?
Methodological Answer: Employ a 2<sup>k</sup> factorial design to evaluate variables such as pH, temperature, and UV exposure. Use response surface methodology (RSM) to model interactions between factors and identify optimal degradation conditions. Validate results with kinetic studies (e.g., pseudo-first-order rate constants) and intermediate identification via Fourier-transform ion cyclotron resonance (FT-ICR) MS .
Q. What theoretical frameworks are critical for interpreting contradictory data on the neurotoxic effects of organophosphate flame retardants like this compound?
Methodological Answer: Integrate the "cholinergic hypothesis" (linking acetylcholinesterase inhibition to neurotoxicity) with metabolomic profiling to resolve discrepancies. Use systems biology models to account for interspecies variability (e.g., zebrafish vs. mammalian models). Cross-validate findings with transcriptomic data to identify conserved pathways .
Q. How can researchers reconcile discrepancies in bioaccumulation factors (BAFs) reported for this compound across different trophic levels?
Methodological Answer: Apply probabilistic modeling (e.g., Monte Carlo simulations) to account for variability in lipid content and trophic transfer efficiency. Use stable isotope tracing (δ<sup>13</sup>C or δ<sup>15</sup>N) in mesocosm studies to track compound movement. Compare results with QSAR (quantitative structure-activity relationship) predictions to identify outliers .
Methodological and Theoretical Integration
Q. What steps should be taken to design a mechanistic study on the interaction of this compound with cellular membranes?
Methodological Answer: Combine molecular dynamics (MD) simulations with experimental biophysical techniques (e.g., surface plasmon resonance or fluorescence anisotropy). Use deuterium-labeled lipids to study compound localization via neutron scattering. Validate membrane permeability assays with confocal microscopy .
Q. How can epistemological frameworks guide the selection of models for assessing the environmental fate of this compound?
Methodological Answer: Adopt a "source-to-receptor" paradigm (as outlined in DOE atmospheric chemistry research) to integrate air-surface exchange, heterogeneous chemistry, and scavenging processes. Align model parameters with field data from analogous organophosphates, ensuring theoretical consistency with partition coefficients (e.g., log Kow) .
Data Validation and Reproducibility
Q. What strategies mitigate batch-to-batch variability in synthesized this compound used for interlaboratory studies?
Methodological Answer: Implement stringent quality control (QC) protocols, including <sup>31</sup>P NMR for phosphorus purity and isotope ratio mass spectrometry (IRMS) for deuterium content. Share raw spectral data and calibration curves via open-access repositories (e.g., Zenodo) to enhance reproducibility .
Q. How should researchers address conflicting results in oxidative degradation studies of this compound?
Methodological Answer: Conduct a meta-analysis of reaction conditions (e.g., oxidant concentration, catalyst type) using PRISMA guidelines. Perform replicate experiments under harmonized protocols and employ multivariate statistics (e.g., principal component analysis) to identify critical variables. Cross-reference with high-throughput screening databases (e.g., PubChem) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
